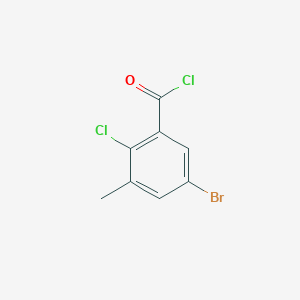
5-Bromo-2-chloro-3-methylbenzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-chloro-3-methylbenzoyl chloride is an organic compound with the molecular formula C8H5BrCl2O It is a derivative of benzoyl chloride, featuring bromine, chlorine, and methyl substituents on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-methylbenzoyl chloride typically involves the chlorination and bromination of 3-methylbenzoic acid derivatives. One common method includes the following steps:
Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Diazotization: The amino group is converted to a diazonium salt.
Sandmeyer Reaction: The diazonium salt is treated with copper(I) chloride and copper(I) bromide to introduce the chlorine and bromine atoms, respectively.
Acid Chloride Formation: Finally, the carboxylic acid group is converted to an acid chloride using thionyl chloride or oxalyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key steps include efficient chlorination and bromination reactions, as well as effective purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
5-Bromo-2-chloro-3-methylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and bromine atoms can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: Reduction of the compound can lead to the formation of 5-bromo-2-chloro-3-methylbenzyl alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Hydrolysis: Aqueous acid or base can be used to hydrolyze the compound.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoyl derivatives can be formed.
Hydrolysis Product: 5-Bromo-2-chloro-3-methylbenzoic acid.
Reduction Product: 5-Bromo-2-chloro-3-methylbenzyl alcohol.
科学的研究の応用
5-Bromo-2-chloro-3-methylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, for various studies.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 5-Bromo-2-chloro-3-methylbenzoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of new covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
類似化合物との比較
Similar Compounds
- 5-Bromo-2-chlorobenzoyl chloride
- 5-Bromo-3-methylbenzoyl chloride
- 2-Chloro-3-methylbenzoyl chloride
Uniqueness
5-Bromo-2-chloro-3-methylbenzoyl chloride is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with a methyl group. This combination of substituents imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. The compound’s reactivity and versatility set it apart from other similar compounds, enabling its use in a wide range of applications.
特性
分子式 |
C8H5BrCl2O |
|---|---|
分子量 |
267.93 g/mol |
IUPAC名 |
5-bromo-2-chloro-3-methylbenzoyl chloride |
InChI |
InChI=1S/C8H5BrCl2O/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3 |
InChIキー |
KEXFUVHQRNSLPK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1Cl)C(=O)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Acetylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B12865000.png)
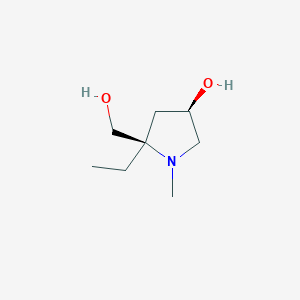

![4-(Difluoromethyl)benzo[d]oxazole-2-thiol](/img/structure/B12865014.png)
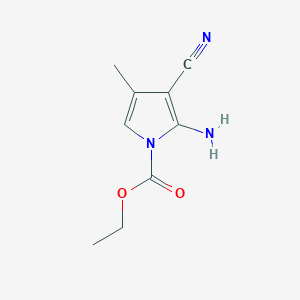
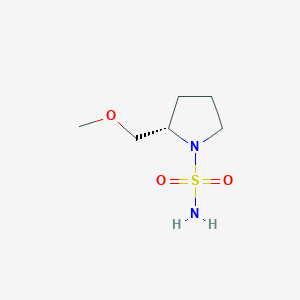
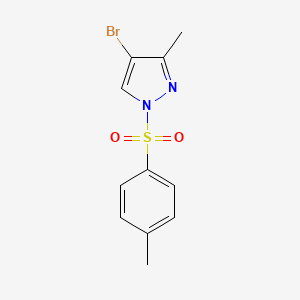

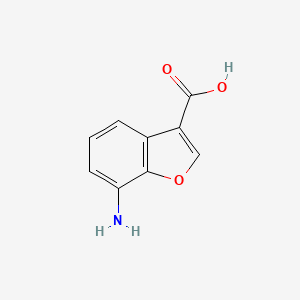


![tert-Butyl (R)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12865073.png)


